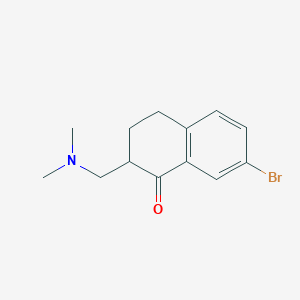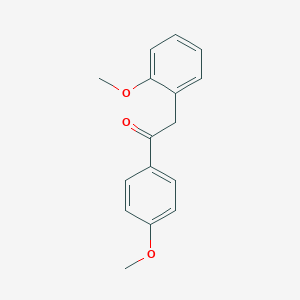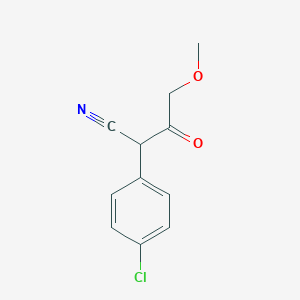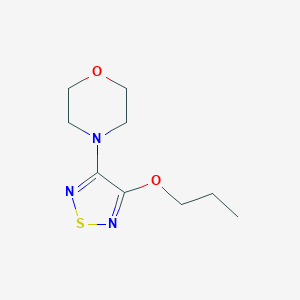![molecular formula C14H15N3O3S B246610 2-{[4-(4-Morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}-1-phenylethanone](/img/structure/B246610.png)
2-{[4-(4-Morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}-1-phenylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-(4-Morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}-1-phenylethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MTDP and has a molecular formula of C14H17N3O3S. MTDP is a white to light yellow crystalline powder that is soluble in organic solvents such as chloroform, methanol, and ethanol.
Mecanismo De Acción
The mechanism of action of MTDP is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. MTDP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. MTDP has also been shown to inhibit the activity of phosphodiesterase-4 (PDE4), an enzyme that is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects
MTDP has been shown to have various biochemical and physiological effects in animal and cell-based studies. In animal studies, MTDP has been shown to reduce inflammation and pain in models of acute and chronic inflammation. MTDP has also been shown to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases. In cell-based studies, MTDP has been shown to induce apoptosis in cancer cells and inhibit the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MTDP has several advantages for lab experiments, including its high solubility in organic solvents and its ability to cross the blood-brain barrier. However, MTDP also has some limitations, including its potential toxicity and limited availability.
Direcciones Futuras
There are several future directions for research on MTDP. One potential direction is to investigate the potential use of MTDP as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another potential direction is to investigate the potential use of MTDP as a treatment for cancer. Additionally, further research is needed to fully understand the mechanism of action of MTDP and its potential side effects.
Métodos De Síntesis
The synthesis of MTDP involves a multi-step process that begins with the reaction of 2-chloroethyl phenyl ether with thiourea to yield 2-phenylethylthiourea. This intermediate product is then reacted with chloroacetyl chloride to produce 2-phenylethylthioacetyl chloride, which is further reacted with morpholine to yield 2-{[4-(4-Morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}-1-phenylethanone.
Aplicaciones Científicas De Investigación
MTDP has been extensively studied for its potential applications in various fields such as medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, MTDP has been investigated as a potential anti-inflammatory and analgesic agent. In neuroscience, MTDP has been studied for its potential neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, MTDP has been investigated as a potential anti-cancer agent due to its ability to induce apoptosis in cancer cells.
Propiedades
Fórmula molecular |
C14H15N3O3S |
|---|---|
Peso molecular |
305.35 g/mol |
Nombre IUPAC |
2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-1-phenylethanone |
InChI |
InChI=1S/C14H15N3O3S/c18-12(11-4-2-1-3-5-11)10-20-14-13(15-21-16-14)17-6-8-19-9-7-17/h1-5H,6-10H2 |
Clave InChI |
CGUVMGXTPFFVMT-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=NSN=C2OCC(=O)C3=CC=CC=C3 |
SMILES canónico |
C1COCCN1C2=NSN=C2OCC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3,5-dimethyl-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B246530.png)
![N-[(1-propyl-1H-benzimidazol-2-yl)methyl]-2-furamide](/img/structure/B246534.png)
![1-cyclohexyl-4-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone](/img/structure/B246566.png)
![N,N-diethyl-2-{2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B246582.png)
![N,N-diallyl-2-{2-[1-(2,6-dimethylphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B246600.png)

![4-(2,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B246605.png)
![4-{4-[(4-Methylbenzyl)oxy]-1,2,5-thiadiazol-3-yl}morpholine](/img/structure/B246607.png)

![N-(2-chloro-4-methylphenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea](/img/structure/B246618.png)
![4-methoxy-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzenesulfonamide](/img/structure/B246619.png)
![N-cyclopentyl-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea](/img/structure/B246620.png)